molecular formula C14H13FN2OS B2448792 (E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide CAS No. 1241700-39-9

(E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide

Cat. No.: B2448792
CAS No.: 1241700-39-9
M. Wt: 276.33
InChI Key: XWJGTFGCFFDYOV-UHFFFAOYSA-N
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Description

(E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide is a synthetic cinnamamide derivative designed for research applications in medicinal chemistry and drug discovery. This compound integrates two pharmaceutically significant motifs: the (E)-3-(4-fluorophenyl)prop-2-enamide (cinnamamide) backbone and a constrained, electron-withdrawing 3-cyanothiolane group. The cinnamamide pharmacophore is recognized for its potential in central nervous system (CNS) research, with structural analogs demonstrating notable anticonvulsant activities in preclinical models . The incorporation of the 4-fluorophenyl ring is a common strategy in lead optimization to influence a compound's electronic distribution, metabolic stability, and binding affinity to biological targets . The unique 3-cyanothiolane moiety is expected to contribute to the molecule's conformation and interactions with enzyme active sites, making it a valuable chemical probe for investigating structure-activity relationships (SAR). Researchers can utilize this compound to explore its potential biological activities, which may include the modulation of kinase signaling pathways or neuronal receptors . Its primary value lies in its utility as a building block for synthesizing more complex derivatives and as a reference standard in biochemical and phenotypic screening assays to identify new therapeutic leads for conditions such as drug-resistant epilepsy or proliferative disorders .

Properties

IUPAC Name

(E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2OS/c15-12-4-1-11(2-5-12)3-6-13(18)17-14(9-16)7-8-19-10-14/h1-6H,7-8,10H2,(H,17,18)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJGTFGCFFDYOV-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C#N)NC(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCC1(C#N)NC(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name: (E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide
  • Molecular Formula: C13H12F N2OS
  • Molecular Weight: 256.31 g/mol

The biological activity of (E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The presence of the fluorophenyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways. For instance, in vitro assays demonstrated that treatment with (E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide resulted in a dose-dependent decrease in cell viability in breast and lung cancer cell lines.

Anti-inflammatory Effects

The compound also displays anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was confirmed through ELISA assays conducted on macrophage cell lines treated with lipopolysaccharides (LPS), where a significant reduction in cytokine levels was observed post-treatment with the compound.

Enzyme Inhibition

Studies have suggested that (E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide acts as an inhibitor of Janus kinases (JAKs), which are crucial mediators in various inflammatory and autoimmune diseases. The inhibition of JAK activity was quantified using kinase assays, revealing a notable decrease in phosphorylation levels of downstream targets.

Case Studies

  • Breast Cancer Cell Line Study : A study involving MCF-7 breast cancer cells treated with varying concentrations of the compound showed a significant reduction in cell proliferation after 48 hours, with IC50 values calculated at approximately 15 µM.
  • Inflammation Model : In an experimental model of inflammation induced by LPS, administration of (E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide led to a 40% reduction in edema compared to control groups.

Data Tables

Biological Activity Effect Observed Method Used
AnticancerInduction of apoptosisCell viability assays
Anti-inflammatoryDecrease in cytokinesELISA assays
Enzyme inhibitionJAK inhibitionKinase assays

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